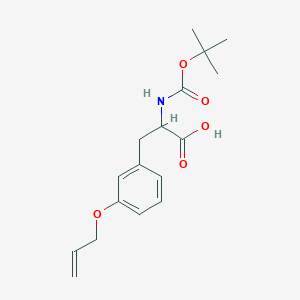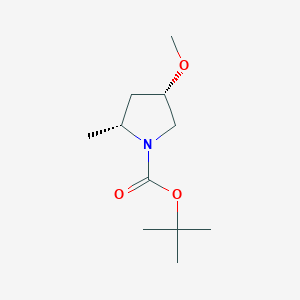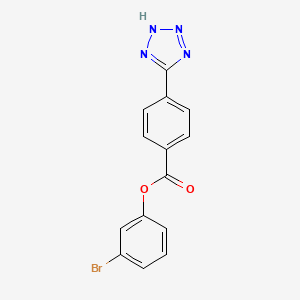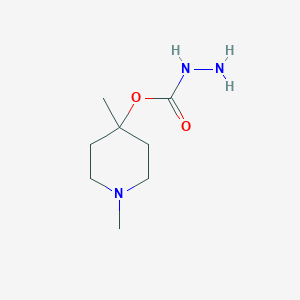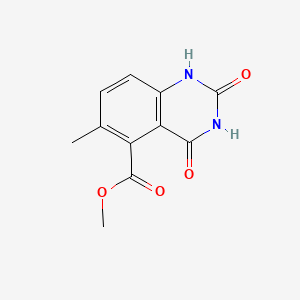
methyl 6-methyl-2,4-dioxo-1H-quinazoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-methyl-2,4-dioxo-1H-quinazoline-5-carboxylate is a heterocyclic organic compound with the molecular formula C10H8N2O4. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-2,4-dioxo-1H-quinazoline-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoic acid derivatives with carbonyl compounds under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-methyl-2,4-dioxo-1H-quinazoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Methyl 6-methyl-2,4-dioxo-1H-quinazoline-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits potential antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Quinazoline derivatives are investigated for their anticancer properties, and this compound may serve as a lead compound for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 6-methyl-2,4-dioxo-1H-quinazoline-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methylquinazoline-2,4-diol
- 6-Methyl-1H-quinazoline-2,4-dione
- 6-Methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Uniqueness
Methyl 6-methyl-2,4-dioxo-1H-quinazoline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinazoline derivatives, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H10N2O4 |
|---|---|
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
methyl 6-methyl-2,4-dioxo-1H-quinazoline-5-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-5-3-4-6-8(7(5)10(15)17-2)9(14)13-11(16)12-6/h3-4H,1-2H3,(H2,12,13,14,16) |
InChI-Schlüssel |
PPZHFBGPQBREOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)NC(=O)NC2=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Benzimidazole, 5-[3-[4-(4-chlorophenyl)-1-piperazinyl]propyl]-](/img/structure/B12515466.png)
![2-[6-(2-Aminophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12515474.png)
![[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol](/img/structure/B12515480.png)
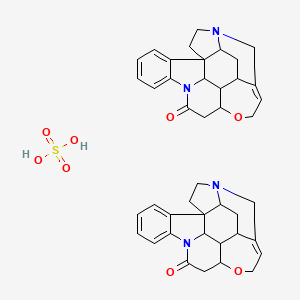
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trimethyl)silane](/img/structure/B12515492.png)
![Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B12515495.png)
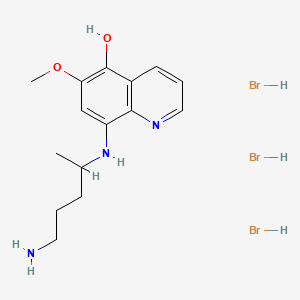
![5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole](/img/structure/B12515506.png)
